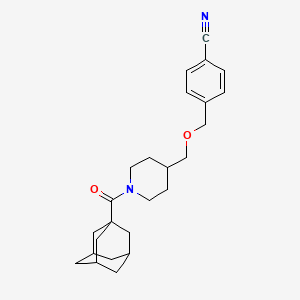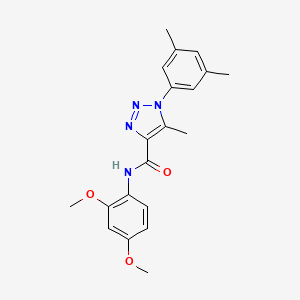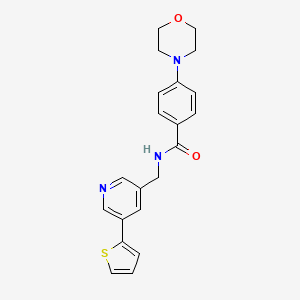![molecular formula C20H19FN4OS B2440435 2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-(4-fluorobenzyl)acetamide CAS No. 728888-45-7](/img/structure/B2440435.png)
2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-(4-fluorobenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemical Synthesis and Derivative Formation
This compound is central in the synthesis of various heterocycles. It's used in the creation of diverse compounds with potential antimicrobial properties. For instance, Darwish et al. (2014) utilized a cyanoacetamide derivative to synthesize a variety of heterocycles, highlighting the molecule's reactive nature and potential in forming compounds with significant biological activity, including antibacterial and antifungal properties. Similar synthetic pathways and antimicrobial evaluations were discussed by Kumar et al. (2010) and Ramalingam et al. (2019), emphasizing the compound's role in developing new chemical entities with potential therapeutic applications (Darwish, Atia, & Farag, 2014), (Kumar, Laxminarayana, Ramesh, Sreenivasulu, & Chary, 2010), (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Exploring Photophysical Properties
The compound is also involved in studies exploring photophysical properties. Davis and Abelt (2005) reported on the synthesis and photophysical properties of derivatives that have a quinuclidine substructure, providing insights into their fluorescent behavior in different solvents. This kind of research helps in understanding the compound's behavior under various conditions, which could be crucial for its applications in fields like material science or photodynamic therapy (Davis & Abelt, 2005).
Pharmaceutical Applications
Naphthyridin derivatives, a class to which this compound belongs, are known for their pharmaceutical relevance. Venkateshwarlu et al. (2012) synthesized novel derivatives and explored their potential pharmaceutical applications, demonstrating the compound's versatility and importance in medicinal chemistry. This aligns with the findings of Thompson et al. (2005) who also explored derivatives as inhibitors of certain receptors, pointing towards the compound's role in the development of new therapeutic agents (Venkateshwarlu, Chaitanya, & Dubey, 2012), (Thompson et al., 2005).
Structural Analysis and Characterization
The compound's derivatives also undergo structural analysis to ascertain their configurations and potential biological activities. Guillon et al. (2017) reported the structural characterization of a derivative, highlighting the molecule's role in forming compounds with potential antiproliferative activity towards certain cancer cell lines. This structural characterization is crucial for understanding the compound's potential in drug development and therapeutic applications (Guillon, Montoir, Marchivie, Duflos, & Bazin, 2017).
Safety and Hazards
Propriétés
IUPAC Name |
2-[(4-cyano-1,6-diazatricyclo[6.2.2.02,7]dodeca-2(7),3,5-trien-5-yl)sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4OS/c21-16-3-1-13(2-4-16)11-23-18(26)12-27-20-15(10-22)9-17-19(24-20)14-5-7-25(17)8-6-14/h1-4,9,14H,5-8,11-12H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRICNXUHWSJBOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C3=C2C=C(C(=N3)SCC(=O)NCC4=CC=C(C=C4)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]-N-(4-fluorobenzyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-oxo-N-(4-phenoxyphenyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2440362.png)

![(1R,5S,8R)-8-Hydroxy-2-azabicyclo[3.3.1]nonane-2-carboxylic acid tert-butyl ester](/img/structure/B2440365.png)
![N-(Cyanomethyl)-2-[(2-methoxyphenoxy)methyl]benzamide](/img/structure/B2440367.png)
![tert-Butyl N-[trans-4-methoxypiperidin-3-yl]carbamate](/img/structure/B2440368.png)
![N-(2-methoxyphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2440369.png)

![2-(4-ethoxyphenyl)-7-methoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2440372.png)

